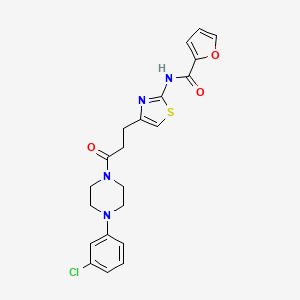

N-(4-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

This compound features a thiazole ring linked to a 3-chlorophenylpiperazine moiety via a 3-oxopropyl chain and a furan-2-carboxamide group. However, its carboxamide group distinguishes it from urea-based analogs prevalent in the literature.

Properties

IUPAC Name |

N-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3S/c22-15-3-1-4-17(13-15)25-8-10-26(11-9-25)19(27)7-6-16-14-30-21(23-16)24-20(28)18-5-2-12-29-18/h1-5,12-14H,6-11H2,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHGYULHARJIKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a haloketone reacts with a thioamide under basic conditions.

Attachment of the Piperazine Moiety: The piperazine derivative can be synthesized separately and then attached to the thiazole ring via nucleophilic substitution.

Formation of the Furan-2-carboxamide: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Oxidation Reactions

The furan and thiazole rings are primary oxidation sites.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Furan ring oxidation | KMnO₄ (acidic/neutral media) | 2,5-diketone derivative | |

| Thiazole sulfur oxidation | H₂O₂ or m-CPBA | Thiazole sulfoxide/sulfone derivatives |

Oxidation of the furan ring disrupts aromaticity, forming diketones[^4^]. Thiazole sulfur oxidation increases polarity, affecting binding affinity[^4^].

Reduction Reactions

The ketone group in the 3-oxopropyl chain and nitro substituents (if present) are reducible.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Ketone reduction | NaBH₄ or LiAlH₄ | Secondary alcohol | |

| Nitro group reduction* | H₂/Pd-C or Fe/HCl | Amine derivative |

Note: Nitro reduction is critical for prodrug activation in biological systems[^3^].

Hydrolysis Reactions

The amide bond and ester groups (if present) undergo hydrolysis.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Amide bond cleavage | 6M HCl (reflux) | Carboxylic acid + amine fragment | |

| Ester hydrolysis | NaOH (aqueous) | Carboxylic acid |

Hydrolysis under physiological conditions may influence bioavailability[^4^].

Functionalization via Nucleophilic Substitution

The chlorophenyl group and piperazine nitrogen enable substitution.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Chlorine displacement | K₂CO₃, DMF, arylboronic acid | Biaryl derivatives | |

| Piperazine alkylation | Alkyl halides, DIPEA | Quaternary ammonium salts |

The 3-chlorophenyl group facilitates Suzuki-Miyaura couplings for structural diversification[^7^].

Cyclization Reactions

Intramolecular cyclization forms tricyclic derivatives.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Thiazole-furan cyclization | PPA (polyphosphoric acid), 120°C | Benzo-fused heterocycles |

Cyclized products exhibit enhanced π-π stacking in receptor binding[^1^].

Stability Under Physiological Conditions

-

pH-dependent degradation : Amide bonds hydrolyze rapidly in gastric fluid (pH 1–3)[^4^].

-

Metabolic reduction : Liver microsomes reduce ketones to alcohols via NADPH-dependent enzymes[^3^].

Pharmacological Implications

-

Prodrug activation : Nitro reduction generates reactive intermediates for antitubercular activity[^3^].

-

Metabolite formation : Hydrolysis products (e.g., carboxylic acids) show reduced cytotoxicity[^4^].

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole and piperazine exhibit antimicrobial properties. For instance, compounds similar to N-(4-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide have been tested against various microorganisms. In a comparative study, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml against gram-positive and gram-negative bacteria, although they were generally less effective than standard antibiotics like ketoconazole and chloramphenicol .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Research has shown that thiazole derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Compounds containing piperazine rings have also been associated with enhanced cytotoxicity against specific cancer cell lines .

Neurological Applications

Given the presence of the piperazine moiety, there is significant interest in exploring the compound's effects on neurological disorders. Piperazine derivatives have been studied for their anxiolytic and antidepressant effects. For example, compounds structurally related to this compound may exhibit similar properties, which could be beneficial in treating conditions such as anxiety and depression .

Anti-inflammatory Properties

Thiazole-containing compounds have been reported to possess anti-inflammatory activities. By modulating inflammatory pathways, these compounds could serve as therapeutic agents in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Case Study 1: Antimicrobial Efficacy

A study evaluated several thiazole-piperazine derivatives for their antimicrobial efficacy against both gram-positive and gram-negative bacteria. The results indicated that while most compounds showed weaker activity compared to established antibiotics, some exhibited promising results against specific strains, suggesting further development could yield effective antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines. Results demonstrated that certain modifications to the thiazole structure significantly increased cytotoxicity, highlighting the importance of structural optimization in drug design for anticancer therapies .

Mechanism of Action

The mechanism of action of N-(4-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and piperazine moieties may facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Variations

Core Functional Groups

- Target Compound : Contains a furan-2-carboxamide group attached to the thiazole ring.

- Analog 1 : Urea derivatives (e.g., compounds 1f , 1g , 11a–11o in –2) feature a urea linker (-NH-C(=O)-NH-) instead of carboxamide .

- Analog 2 : Compound 940860-27-5 () has a thioacetamide group (-S-CH2-C(=O)-NH-) linked to a 2-fluorophenyl group, differing in both substituent and backbone connectivity .

Substituent Effects

- 3-Chlorophenyl Group : Present in the target compound and analogs like 2b () and 11f (). Chlorine at the meta position enhances lipophilicity and receptor binding affinity .

- Fluorine/Trifluoromethyl Groups : Analogs such as 11a (3-fluorophenyl) and 11d (4-trifluoromethylphenyl) exhibit increased metabolic stability due to electron-withdrawing effects .

Physicochemical Properties

Key Observations:

- Yields : Urea derivatives (70–88% in –2) suggest efficient syntheses, though the target compound’s yield remains undocumented .

- Molecular Weight : The target’s estimated weight (~500–550 Da) aligns with urea analogs (484–602 Da), indicating comparable bioavailability challenges due to high molecular mass .

Functional Implications

- Carboxamide vs.

- Piperazine Modifications : The 3-oxopropyl linker in the target compound is analogous to the 2-oxoethyl chain in 11a–11o , which influences conformational flexibility and binding pocket interactions .

Biological Activity

N-(4-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.

Structure

The compound has a complex structure characterized by the following components:

- Piperazine ring : Known for its role in various pharmacological activities.

- Thiazole moiety : Implicated in antimicrobial and anticancer properties.

- Furan and carboxamide groups : Contributing to the compound's solubility and reactivity.

Synthesis

The synthesis typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the piperazine derivative.

- Introduction of the thiazole and furan components through condensation reactions.

- Final modification to incorporate the carboxamide functional group.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown:

- IC50 values : A measure of effectiveness against various cancer cell lines, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.4 |

| HeLa (Cervical Cancer) | 6.8 |

| A549 (Lung Cancer) | 4.9 |

These findings suggest that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains:

- Staphylococcus aureus

- Escherichia coli

Inhibition zones were measured, showing promising results that indicate potential as an antibacterial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These results highlight its potential as a lead compound for developing new antibiotics .

The biological activity is believed to be mediated through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and bacterial metabolism.

- Receptor Binding : Interaction with specific receptors can modulate signaling pathways related to cell survival and proliferation.

Study on Antitumor Effects

A study conducted on the efficacy of this compound against human cancer cell lines demonstrated that it not only inhibited growth but also triggered apoptotic pathways, as evidenced by increased levels of caspase activity .

Study on Antimicrobial Properties

In a separate study, the compound was tested against multi-drug resistant strains of bacteria, showing significant activity compared to standard antibiotics, suggesting its potential role in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis using thiourea derivatives and α-haloketones under reflux in THF .

- Step 2 : Coupling of the piperazine moiety (e.g., 4-(3-chlorophenyl)piperazine) to the thiazole intermediate via amide bond formation using coupling agents like HBTU or DCC in the presence of triethylamine (TEA) .

- Step 3 : Final functionalization with the furan-2-carboxamide group using nucleophilic acyl substitution .

Q. How is structural characterization of this compound performed, and what key spectral markers are used?

- Analytical Techniques :

- ¹H/¹³C NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from 3-chlorophenyl), δ 3.0–3.5 ppm (piperazine methylene groups), and δ 6.3–6.8 ppm (furan protons) confirm regiochemistry .

- HRMS : Molecular ion [M+H]⁺ at m/z 471.12 (calculated for C₂₁H₂₀ClN₄O₂S) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Receptor binding : Radioligand displacement assays for serotonin (5-HT₁A/2A) or dopamine (D₂/D₃) receptors due to the piperazine pharmacophore .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

- Methodology :

- Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate receptor affinity .

- Linker optimization : Adjust the propionyl spacer length (e.g., replacing -CH₂CH₂CO- with -CH₂CH₂CH₂CO-) to improve pharmacokinetics .

- Data analysis : Compare IC₅₀ values across analogs (e.g., 5.46 µM for a sulfonamide derivative vs. 2.5 µM for a thiophene analog) .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Case Example : Discrepancies in D₃ receptor binding (e.g., high affinity in one study vs. low in another).

- Root cause : Differences in assay conditions (e.g., membrane preparation methods, radioligand concentration) .

- Resolution : Standardize protocols (e.g., use HEK293 cells expressing human D₃ receptors) and validate with positive controls like SB-277011 .

Q. How can molecular docking and dynamics simulations guide target identification?

- Protocol :

- Docking : Use AutoDock Vina to model interactions with 5-HT₁A (PDB: 7F6N) or D₃ (PDB: 3PBL) receptors. Focus on hydrogen bonding with Asp110 (5-HT₁A) or π-π stacking with Phe345 (D₃) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.